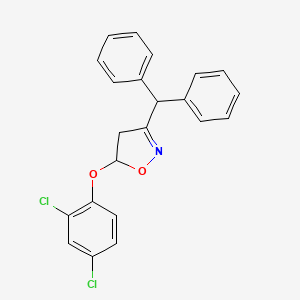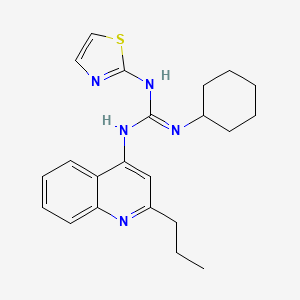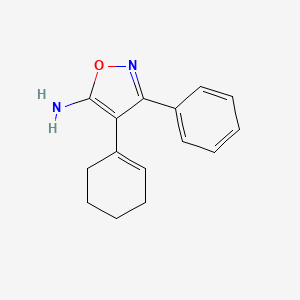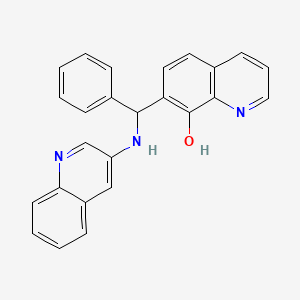![molecular formula C15H18N2O B12894887 4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine CAS No. 89992-48-3](/img/structure/B12894887.png)
4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine is a heterocyclic compound that features a morpholine ring fused to a cycloheptapyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high efficiency and selectivity in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as alkyl or acyl groups.
Scientific Research Applications
4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds such as 1-methylpyrrole and 2,5-dimethylpyrrole share structural similarities with 4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine.
Morpholine Derivatives: Compounds like 2-(1-methyl-1H-pyrazol-4-yl)morpholine and 4-(4-morpholinyl)phenylmethanol are structurally related.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
89992-48-3 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-(1,3-dimethylcyclohepta[c]pyrrol-6-yl)morpholine |
InChI |
InChI=1S/C15H18N2O/c1-11-14-5-3-13(17-7-9-18-10-8-17)4-6-15(14)12(2)16-11/h3-6H,7-10H2,1-2H3 |
InChI Key |
LMFXLDOBBWAZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC=C2C(=N1)C)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)

![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)




